![molecular formula C13H17N3S B1483772 2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098015-05-3](/img/structure/B1483772.png)
2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
“2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound that contains a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been used in various fields such as medicinal chemistry, material science, and industrial chemistry . They are known for their diverse biological effects and are considered potential biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is complex, containing a thiophene ring, a pyrazole ring, and a piperidine ring . Thiophene is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For instance, the Gewald reaction, a condensation reaction, can produce aminothiophene derivatives .Scientific Research Applications
Anticancer Agents
Thiophene derivatives have been utilized in the synthesis of compounds with anticancer properties. The presence of a thiophene ring can contribute to the efficacy of these agents, potentially offering new avenues for cancer treatment .
Anti-Atherosclerotic Agents
The structural framework of thiophene is also employed in developing anti-atherosclerotic agents. These compounds can play a significant role in preventing or treating atherosclerosis, a leading cause of heart disease .
Metal Complexing Agents
Thiophene-containing compounds act as metal complexing agents. This application is crucial in various fields, including medicinal chemistry, where metal complexes can be used for diagnosis and therapy .
Insecticides Development
The synthesis of insecticides can involve thiophene derivatives. Their unique properties can lead to the development of more effective and environmentally friendly pest control solutions .
Organic Semiconductors
In the field of material science, thiophene derivatives are integral to the advancement of organic semiconductors. These materials are essential for developing flexible and lightweight electronic devices .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based molecules are used in fabricating OLEDs. Their application in this area contributes to the production of high-quality displays with excellent color and brightness .
Antimicrobial Properties
Research has shown that thiophene derivatives exhibit antimicrobial properties, making them valuable in the fight against infectious diseases .
Voltage-Gated Sodium Channel Blockers
Some thiophene derivatives are known to block voltage-gated sodium channels. This application is particularly relevant in medical treatments, such as local anesthetics used in dentistry .
Future Directions
Thiophene-based analogs, such as “2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine”, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-6-14-12(3-1)9-16-7-4-13(15-16)11-5-8-17-10-11/h4-5,7-8,10,12,14H,1-3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQDMKBEGIUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CC(=N2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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